molecular formula C12H14O6 B1472729 Diethyl 4,6-dihydroxyisophthalate CAS No. 52959-29-2

Diethyl 4,6-dihydroxyisophthalate

Cat. No. B1472729
CAS RN: 52959-29-2
M. Wt: 254.24 g/mol
InChI Key: XPPJTSRLQZGQFU-UHFFFAOYSA-N
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Description

Diethyl 4,6-dihydroxyisophthalate is a chemical compound with the molecular formula C12H14O6 . It is related to dimethyl 4,6-dihydroxyisophthalate, which has a similar structure but with methyl groups instead of ethyl groups .


Molecular Structure Analysis

The molecular structure of Diethyl 4,6-dihydroxyisophthalate consists of a benzene ring substituted with two ethyl ester groups and two hydroxyl groups . The InChI code for this compound is 1S/C12H14O6/c1-3-17-11(15)7-5-8(12(16)18-4-2)10(14)6-9(7)13/h5-6,13-14H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Diethyl 4,6-dihydroxyisophthalate has a molecular weight of 254.24 . It is advised to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Environmental Impact and Exposure

Phthalates are ubiquitous in the environment due to their extensive use in consumer products, leading to widespread human and wildlife exposure. Studies have explored the environmental presence, sources of exposure, and potential health risks associated with phthalates. For instance, phthalates have been detected in water sources across China, indicating widespread environmental dispersion and human exposure risk through water consumption (Liu et al., 2014).

Health Effects

Phthalates have been linked to various health issues, including endocrine disruption, reproductive and developmental toxicity, and potential carcinogenesis. A study by Aydemir et al. (2018) investigated the impact of Di(2-ethylhexyl) phthalate (DEHP) administration on trace element and mineral levels in relation to kidney and liver damage in rats, providing insights into the biochemical pathways through which phthalates might exert their toxic effects (Aydemir et al., 2018).

Degradation Methods

Addressing the environmental persistence of phthalates, research has focused on developing methods for their degradation. For example, Zhang et al. (2016) studied the catalytic degradation of Diethyl phthalate (DEP) in aqueous solution by persulfate activated with nano-scaled magnetic CuFe2O4/MWCNTs, demonstrating an effective approach for minimizing ecological risks of phthalates (Zhang et al., 2016).

Exposure Assessment

Johns et al. (2015) reviewed exposure assessment issues in epidemiology studies of phthalates, highlighting challenges in accurately estimating human exposure levels and interpreting the health implications of such exposures (Johns et al., 2015).

Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Diethyl 4,6-dihydroxyisophthalate . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

diethyl 4,6-dihydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-3-17-11(15)7-5-8(12(16)18-4-2)10(14)6-9(7)13/h5-6,13-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPJTSRLQZGQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229901
Record name 1,3-Diethyl 4,6-dihydroxy-1,3-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4,6-dihydroxyisophthalate

CAS RN

52959-29-2
Record name 1,3-Diethyl 4,6-dihydroxy-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52959-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 4,6-dihydroxy-1,3-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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